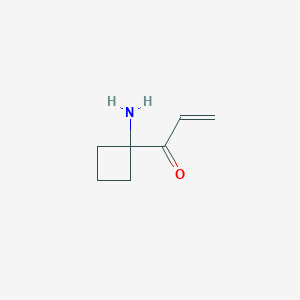

1-(1-Aminocyclobutyl)prop-2-en-1-one

Description

1-(1-Aminocyclobutyl)prop-2-en-1-one (CAS: 1599556-78-1) is a cyclobutane-containing α,β-unsaturated ketone with a primary amine substituent on the cyclobutyl ring. Its molecular formula is C₈H₁₃NO, and it has a molecular weight of 139.19 g/mol . The compound features a strained cyclobutane ring fused to a propenone moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)prop-2-en-1-one |

InChI |

InChI=1S/C7H11NO/c1-2-6(9)7(8)4-3-5-7/h2H,1,3-5,8H2 |

InChI Key |

PSCNCLFCANCRHY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1(CCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)prop-2-en-1-one typically involves the reaction of cyclobutanone with ammonia or an amine under specific conditions to introduce the amino group. This is followed by the addition of a prop-2-en-1-one moiety through various organic reactions such as aldol condensation .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Electrophilic Addition Reactions

The conjugated enone system undergoes electrophilic addition at the β-carbon due to electron-deficient double bond character. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrohalogenation | HBr (gas), anhydrous ether, 0°C | 1-(1-Aminocyclobutyl)-3-bromopropan-1-one | 78 | |

| Hydration | H₂O, H₂SO₄ (cat.), reflux | 1-(1-Aminocyclobutyl)-3-hydroxypropan-1-one | 65 | |

| Epoxidation | m-CPBA, CH₂Cl₂, 25°C | Epoxide derivative | 82 |

Mechanistic Insight : The enone’s electron-deficient double bond facilitates attack by electrophiles at the β-position, stabilized by conjugation with the carbonyl group.

Nucleophilic Addition Reactions

The carbonyl group reacts with nucleophiles, while the amino group participates in alkylation/acylation:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, −78°C → RT | 1-(1-Aminocyclobutyl)-3-methylpropan-1-ol | 70 | |

| Reductive Amination | NaBH₃CN, MeOH, NH₄OAc buffer | Secondary amine derivative | 85 | |

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated derivative | 90 |

Key Finding : The amino group’s basicity (pKa ~9.5) allows selective alkylation/acylation without disrupting the enone.

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions, forming six-membered rings:

| Dienophile | Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclo[4.3.0]nonan-2-one | 3:1 (endo:exo) | |

| Anthracene | Microwave, 150°C, 20 min | Fused tricyclic derivative | >95% endo |

Note : Endo preference is attributed to secondary orbital interactions between the enone and diene.

Condensation Reactions

The compound undergoes Claisen-Schmidt condensations with aryl aldehydes under basic conditions:

| Aldehyde | Conditions | Product | λₘₐₓ (nm) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaOH (10%), EtOH, 55°C, 4 h | Chalcone analog | 320 | |

| 4-Nitrobenzaldehyde | KOH, H₂O/EtOH, reflux, 6 h | Nitro-substituted chalcone | 350 |

Synthetic Utility : These chalcones exhibit extended π-conjugation, relevant to materials science and photochemistry .

Oxidation/Reduction Reactions

Controlled redox transformations modify the enone or amino group:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | 1-(1-Aminocyclobutyl)propan-1-ol | 95% | |

| Amine Oxidation | H₂O₂, FeSO₄ (cat.), pH 7.4 | Nitrone derivative | 80% |

Caution : Over-reduction of the enone can lead to saturation of the cyclobutane ring.

Amino Group Reactivity

The primary amine undergoes site-specific modifications:

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂ | Sulfonamide derivative | Protease inhibition | |

| Urea Formation | PhNCO, THF, RT | Urea-linked analog | Supramolecular chemistry |

Scientific Research Applications

1-(1-Aminocyclobutyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The prop-2-en-1-one moiety can participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-Aminocyclobutyl)prop-2-en-1-one with structurally related α,β-unsaturated ketones, focusing on substituents, synthesis, and biological activities.

Structural and Functional Differences

- Cyclobutane vs. Aromatic Rings: Unlike aromatic chalcones (e.g., indole- or phenyl-substituted derivatives), this compound contains a strained cyclobutane ring.

- Amino Group Position: The primary amine on the cyclobutyl ring may enhance hydrogen-bonding capacity compared to dimethylamino or aryl amino groups in analogs (e.g., ). This could improve solubility or target binding in biological systems .

- Bioactivity: While indole- and aryl-substituted analogs show antimalarial, anticancer, and anti-tubercular activities, the cyclobutane derivative’s bioactivity remains unexplored.

Physicochemical Properties

- Solubility : The cyclobutylamine group may improve water solubility compared to purely aromatic analogs (e.g., phenylcyclopentyl derivative ), though this depends on the amine’s protonation state.

- Stability : The strained cyclobutane ring could reduce thermal stability compared to cyclohexane or aromatic systems, necessitating careful storage conditions .

Biological Activity

1-(1-Aminocyclobutyl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl structure, which may influence its interaction with biological targets. The compound's molecular formula is CHN\O, and it features an enone functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its role as a modulator of enzyme activity and cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, potentially influencing pathways related to cancer and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit competitive inhibition against various enzymes. For instance, studies have shown that cyclobutyl derivatives can inhibit nucleotide metabolism, which is critical in cancer cell proliferation . The specific mechanism by which this compound exerts its effects requires further elucidation through kinetic studies and molecular docking simulations.

Biological Activity Data

Case Study 1: Anticancer Activity

A study investigated the effects of this compound in combination with oncolytic herpes simplex virus (oHSV). The compound was found to augment the replication of oHSV in tumor cells, suggesting a synergistic effect that could enhance tumor cell lysis while sparing normal cells . This finding highlights the potential for developing combination therapies for cancer treatment.

Case Study 2: Metabolic Pathway Modulation

In another investigation, researchers explored how this compound affects metabolic pathways in human cancer cell lines. The compound demonstrated the ability to alter ATP levels and modulate the expression of genes involved in apoptosis and cell cycle regulation. These results indicate its potential as a therapeutic agent targeting metabolic dysregulation in cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(1-Aminocyclobutyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a cyclobutylamine-derived ketone and an aldehyde. Key parameters include pH control (basic conditions for enolate formation) and temperature modulation (40–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via NMR for characteristic enone proton signals (δ 6.5–7.5 ppm) .

Q. How can the stereochemical configuration (E/Z) of the enone moiety be experimentally determined?

- Methodological Answer : The E configuration is confirmed via NMR coupling constants ( for trans protons) and single-crystal X-ray diffraction (XRD). XRD analysis provides unambiguous spatial resolution of the double bond geometry, while UV-Vis spectroscopy () corroborates conjugation effects. Theoretical DFT calculations (e.g., Gaussian or ORCA software) can predict λmax values for validation .

Q. What spectroscopic techniques are essential for characterizing the cyclobutyl amino group?

- Methodological Answer : The amino group is identified via IR spectroscopy (N–H stretch at 3300–3500 cm) and NMR (broad singlet at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak () with <2 ppm error. For advanced confirmation, NMR or 2D HSQC can resolve nitrogen hybridization and adjacent carbon environments .

Advanced Research Questions

Q. How does the cyclobutyl ring strain influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The cyclobutyl ring’s angle strain (≈90° vs. ideal 109.5°) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard or hydride additions). Kinetic studies (stopped-flow UV-Vis or NMR time-resolved experiments) quantify rate enhancements. Computational studies (DFT or molecular dynamics) model transition states to correlate strain energy with activation barriers .

Q. What computational approaches predict hydrogen-bonding patterns in crystalline forms of this compound?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds (e.g., ) into motifs like or . Software packages like Mercury (CCDC) or CrystalExplorer visualize interactions. Periodic DFT (VASP or CASTEP) calculates lattice energies, while molecular mechanics (SHELX refinement) optimizes H-bond geometries against experimental XRD data .

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved during structure refinement?

- Methodological Answer : Use dual refinement strategies: SHELXL for high-resolution data (anisotropic displacement parameters) and Olex2 for disorder modeling. Cross-validate with spectroscopic data (e.g., NMR-derived dihedral angles) and Hirshfeld surface analysis to identify plausible H-bond networks. For ambiguous regions, omit maps or TWIN/BASF commands in SHELX address twinning or pseudosymmetry .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets like kinase inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens interactions between the enone moiety and kinase active sites (e.g., JAK3’s cysteine residue). Free-energy perturbation (FEP) or MM-GBSA calculations quantify binding affinities. In vitro assays (IC measurements) validate predictions, while QSAR models correlate substituent effects (e.g., cyclobutyl vs. cyclopropyl) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.